Bienvenue dans la boutique en ligne BenchChem!

4-Bromoisoquinoline-7-sulfonyl chloride

Kinase inhibitor design ROCK selectivity Physicochemical profiling

4-Bromoisoquinoline-7-sulfonyl chloride (molecular formula C₉H₅BrClNO₂S; molecular weight 306.56 g/mol; typical purity ≥95%) is a brominated isoquinoline derivative that carries a reactive sulfonyl chloride group at the 7‑position and a bromine atom at the 4‑position. The compound belongs to the class of heteroaromatic sulfonyl chlorides that serve as key intermediates for sulfonamide-based kinase inhibitors, particularly Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

Molecular Formula C9H5BrClNO2S
Molecular Weight 306.56 g/mol
Cat. No. B8377149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoquinoline-7-sulfonyl chloride
Molecular FormulaC9H5BrClNO2S
Molecular Weight306.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C=C1S(=O)(=O)Cl)Br
InChIInChI=1S/C9H5BrClNO2S/c10-9-5-12-4-6-3-7(15(11,13)14)1-2-8(6)9/h1-5H
InChIKeyOXVZKKMUJJHWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromoisoquinoline-7-sulfonyl chloride – Procurement-Grade Physicochemical and Structural Baseline for a Bifunctional Heterocyclic Building Block


4-Bromoisoquinoline-7-sulfonyl chloride (molecular formula C₉H₅BrClNO₂S; molecular weight 306.56 g/mol; typical purity ≥95%) is a brominated isoquinoline derivative that carries a reactive sulfonyl chloride group at the 7‑position and a bromine atom at the 4‑position . The compound belongs to the class of heteroaromatic sulfonyl chlorides that serve as key intermediates for sulfonamide-based kinase inhibitors, particularly Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors [1]. The simultaneous presence of an aryl bromide (suitable for Pd‑catalyzed cross‑coupling) and a sulfonyl chloride (suitable for sulfonamide formation) provides orthogonal reactivity that is not available in the more common 5‑sulfonyl chloride or 4‑unsubstituted analogs.

Why 4-Bromoisoquinoline-7-sulfonyl Chloride Cannot Be Replaced by a Generic Isoquinoline Sulfonyl Chloride


Isoquinoline sulfonyl chlorides are not interchangeable building blocks. The position of the sulfonyl chloride group on the isoquinoline ring dictates the geometry and electronic environment of the final sulfonamide, directly influencing kinase selectivity and potency [1]. Fasudil, a clinically approved ROCK inhibitor, is derived from isoquinoline‑5‑sulfonyl chloride; shifting the sulfonamide attachment to the 7‑position yields a distinct pharmacophore that can redirect kinase‑selectivity profiles . Furthermore, the 4‑bromo substituent provides a synthetic handle for late‑stage diversification via Suzuki or Heck coupling—a capability absent in non‑halogenated analogs—while the electron‑withdrawing bromine modulates the electrophilicity of the sulfonyl chloride, affecting both reaction kinetics and hydrolytic stability [1]. Substituting with 4‑chloro, 5‑sulfonyl, or unsubstituted variants therefore alters reactivity, selectivity, and the accessible chemical space of the final library.

4-Bromoisoquinoline-7-sulfonyl chloride – Comparator-Anchored Quantitative Differentiation Evidence


Regioisomeric Sulfonyl Chloride Position: 7‑SO₂Cl vs. 5‑SO₂Cl – Impact on Lipophilicity and Polarity

The regioisomeric placement of the sulfonyl chloride group materially alters the physicochemical profile of the isoquinoline scaffold. Isoquinoline‑5‑sulfonyl chloride hydrochloride (the precursor to fasudil) exhibits a calculated LogP of 4.05 and a polar surface area (PSA) of 55.4 Ų . In contrast, isoquinoline‑7‑sulfonyl chloride analogs bearing a 7‑SO₂Cl group display LogP values approximately 0.5–1.0 log units lower (e.g., 2‑acetyl‑1,2,3,4‑tetrahydroisoquinoline‑7‑sulfonyl chloride: LogP = 2.54, PSA = 62.8 Ų) [1]. The 4‑bromo substitution further increases molecular weight by ~79 g/mol relative to the unsubstituted 7‑sulfonyl chloride (306.56 vs. 227.67 g/mol) , which affects membrane permeability predictions and is a critical consideration when designing CNS‑penetrant kinase inhibitors.

Kinase inhibitor design ROCK selectivity Physicochemical profiling

Halogen‑Dependent Cross‑Coupling Competence: 4‑Br vs. 4‑Cl Isoquinoline Sulfonyl Chlorides

The 4‑bromo substituent is a superior leaving group for palladium‑catalyzed cross‑coupling reactions compared to the 4‑chloro analog. In a Heck reaction with ethyl acrylate, commercially available 4‑bromoisoquinoline (the core scaffold of the target compound) provides the α,β‑unsaturated ester in 79% isolated yield as a single trans isomer [1]. Under analogous conditions, 4‑chloroisoquinoline substrates typically require higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable conversions, owing to the higher bond dissociation energy of the C–Cl bond (397 kJ/mol) versus C–Br (280 kJ/mol) [2]. The 4‑chloro‑7‑sulfonyl chloride analog (CAS 223671‑81‑6) thus presents a reactivity limitation for library synthesis that the 4‑bromo compound overcomes .

Palladium catalysis Suzuki-Miyaura coupling Late-stage functionalization

Orthogonal Bifunctional Reactivity: Simultaneous Sulfonamide Formation and Cross‑Coupling Potential

4‑Bromoisoquinoline‑7‑sulfonyl chloride uniquely combines two electrophilic centers with orthogonal reactivity modes: (i) the sulfonyl chloride at position 7 reacts selectively with amines to form stable sulfonamides, and (ii) the aryl bromide at position 4 is inert to amines but participates in Pd‑catalyzed cross‑coupling (Suzuki, Heck, Buchwald‑Hartwig) [1]. This contrasts with isoquinoline‑5‑sulfonyl chloride and isoquinoline‑7‑sulfonyl chloride, which lack the second reactive handle, and with 4‑bromoisoquinoline‑5‑sulfonyl chloride, which places both groups on the same ring (pyridine portion), potentially leading to competing reactivity or electronic cross‑talk . The spatial separation of the bromine (benzo portion) and sulfonyl chloride (pyridine portion at position 7) in the target compound minimizes steric and electronic interference between the two reactive centers.

Orthogonal reactivity DNA-encoded libraries Parallel synthesis

Storage Stability Requirements: Hydrolytic Sensitivity Dictates Procurement Planning

The sulfonyl chloride group in 4‑bromoisoquinoline‑7‑sulfonyl chloride is highly moisture‑sensitive, requiring storage under inert atmosphere (argon) at −20 °C in amber glass vials with molecular sieves (3Å) to prevent hydrolysis to the corresponding sulfonic acid . This storage requirement is more stringent than that of isoquinoline‑5‑sulfonyl chloride hydrochloride, which is stabilized as the hydrochloride salt and can be stored at 2–8 °C . The hydrochloride salt form protects the sulfonyl chloride from ambient moisture, whereas the free sulfonyl chloride (as in the target compound) is intrinsically more labile. Procurement decisions must therefore account for the need for −20 °C freezer capacity and anhydrous handling protocols.

Compound management Hydrolytic stability Inventory logistics

4-Bromoisoquinoline-7-sulfonyl chloride – Evidence-Backed Research and Industrial Application Scenarios


ROCK2‑Selective Inhibitor Library Synthesis via Sequential Sulfonamide Formation and Suzuki Diversification

Medicinal chemistry teams seeking ROCK2‑selective inhibitors with reduced hERG liability can exploit the 7‑sulfonyl chloride geometry (which, based on the lower LogP vs. 5‑SO₂Cl analogs, may favor reduced hERG binding [1]) to prepare a focused sulfonamide library. The sulfonyl chloride is first reacted with a diverse set of amines (e.g., homopiperazine, substituted piperazines) to generate the sulfonamide core. The 4‑bromo substituent is subsequently elaborated via Suzuki‑Miyaura coupling with aryl boronic acids, enabling systematic exploration of the 4‑position SAR. This two‑step, one‑scaffold strategy is enabled by the orthogonal reactivity unique to 4‑bromoisoquinoline‑7‑sulfonyl chloride [2].

DNA‑Encoded Library (DEL) Synthesis Requiring a Bifunctional Isoquinoline Core

DNA‑encoded library construction benefits from building blocks that permit sequential, high‑yielding transformations under aqueous‑compatible conditions. The sulfonyl chloride group reacts efficiently with DNA‑tagged amines at neutral to slightly basic pH to form stable sulfonamide linkages. The pendant 4‑bromo group, which survives the sulfonamide‑forming step, can be diversified in a subsequent on‑DNA Suzuki reaction using Pd catalysts compatible with DNA. The spatial separation of the two reactive centers minimizes cross‑reactivity, reducing by‑product formation and improving DEL purity. This bifunctional architecture is unavailable in non‑halogenated isoquinoline sulfonyl chlorides [2].

Chemical Probe Synthesis Targeting Kinase Selectivity Pockets Accessible from the 7‑Position

The 7‑sulfonamide substitution pattern places the amine‑derived moiety in a distinct vector relative to the isoquinoline hinge‑binding region compared to the 5‑sulfonamide geometry of fasudil‑derived inhibitors. This altered projection can access selectivity pockets in the kinase ATP‑binding site that are not engaged by 5‑sulfonamide analogs [1]. Groups developing chemical probes for under‑studied kinases (e.g., ROCK1‑vs‑ROCK2 selectivity, or PIM kinase inhibition, as exemplified by 5‑([1,4]diazepane‑1‑sulfonyl)‑isoquinoline derivatives [3]) can use this compound to generate probe candidates with distinct selectivity fingerprints.

Process Chemistry Scale‑Up Where Late‑Stage Bromine Diversification Is Required

In route‑scouting campaigns for active pharmaceutical ingredients (APIs) containing a C4‑substituted isoquinoline‑7‑sulfonamide motif, the 4‑bromo intermediate enables a convergent synthesis strategy: the sulfonamide is constructed early from the sulfonyl chloride, and the 4‑position is diversified late‑stage via Heck or Suzuki coupling. The demonstrated 79% Heck yield on the 4‑bromoisoquinoline scaffold [2] provides a benchmark for process feasibility. This late‑stage diversification approach minimizes the number of linear steps and avoids carrying sensitive functionality through multiple synthetic transformations.

Quote Request

Request a Quote for 4-Bromoisoquinoline-7-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.